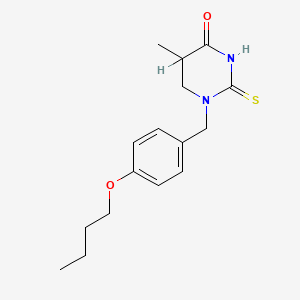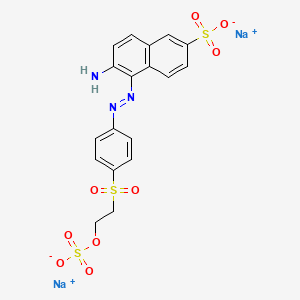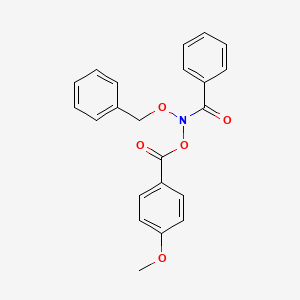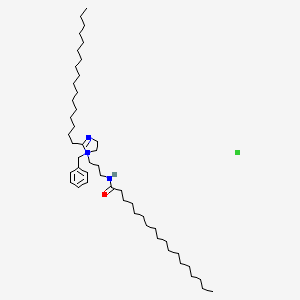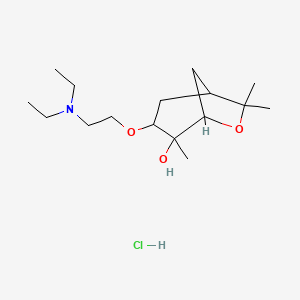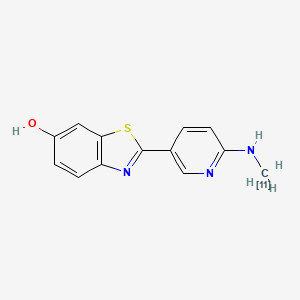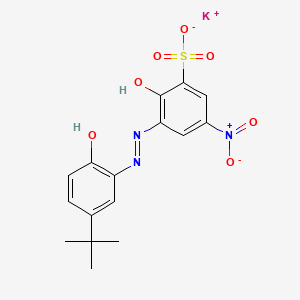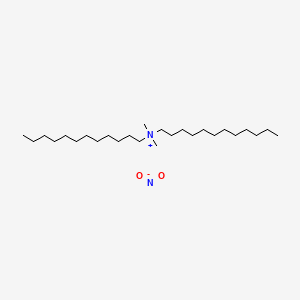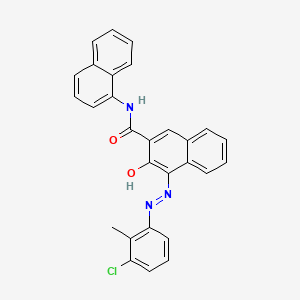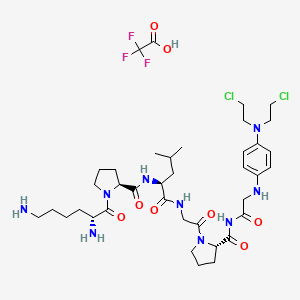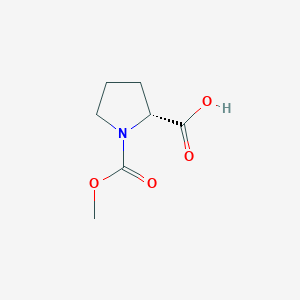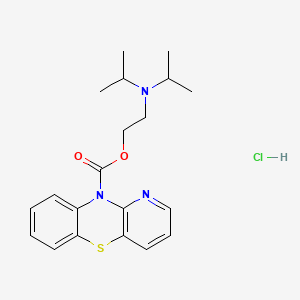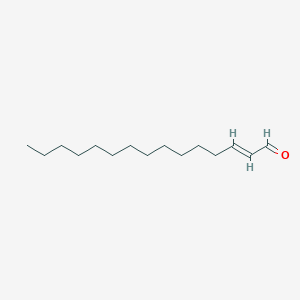
2-Pentadecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentadecenal is an organic compound with the molecular formula C15H28O. It is an unsaturated aldehyde, characterized by the presence of a double bond in its carbon chain. This compound is known for its distinctive odor and is often used in the fragrance industry. Its structure consists of a long hydrocarbon chain with a terminal aldehyde group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentadecenal can be synthesized through several methods. One common approach involves the oxidation of 2-pentadecen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions, ensuring the selective formation of the aldehyde without over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods
In an industrial setting, this compound can be produced via the hydroformylation of 1-tetradecene. This process involves the addition of a formyl group (CHO) to the double bond of 1-tetradecene in the presence of a rhodium catalyst and carbon monoxide. The reaction is carried out under high pressure and temperature, resulting in the formation of this compound with high selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Pentadecenal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to 2-pentadecenoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2-pentadecen-1-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride), leading to the formation of dihalo or haloaldehyde derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Addition: Bromine, hydrogen chloride.
Major Products
Oxidation: 2-Pentadecenoic acid.
Reduction: 2-Pentadecen-1-ol.
Addition: Dihalo or haloaldehyde derivatives.
Scientific Research Applications
2-Pentadecenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pheromones.
Biology: Studies have shown that this compound can act as a signaling molecule in certain biological systems, influencing behaviors such as mating and aggregation in insects.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: In the fragrance industry, this compound is valued for its pleasant odor and is used in the formulation of perfumes and scented products.
Mechanism of Action
The mechanism of action of 2-pentadecenal involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to olfactory receptors, triggering a cascade of signaling events that result in the perception of its odor. Additionally, its aldehyde group can form Schiff bases with amino groups in proteins, potentially modulating their activity and function.
Comparison with Similar Compounds
2-Pentadecenal can be compared with other similar compounds such as:
2-Hexadecenal: Another unsaturated aldehyde with a similar structure but a longer carbon chain.
2-Decenal: A shorter-chain unsaturated aldehyde with similar reactivity.
2-Nonenal: Known for its distinctive odor, often associated with aging.
Uniqueness
This compound is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and olfactory properties. Its versatility in chemical reactions and applications in various fields further highlight its significance.
Properties
CAS No. |
64462-00-6 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
(E)-pentadec-2-enal |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h13-15H,2-12H2,1H3/b14-13+ |
InChI Key |
MLTULPRRIKTZBN-BUHFOSPRSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/C=O |
Canonical SMILES |
CCCCCCCCCCCCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


